
2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H17N.ClH and a molecular weight of 247.77 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-3,5-7,9,14,16H,4,8,10-11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 167-168°C .科学的研究の応用
Catalytic Applications
- Organocatalysis : A study by Cui Yan-fang (2008) describes a compound similar to 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride, which acts as an effective organocatalyst for asymmetric Michael addition. This implies potential applications of this compound in asymmetric synthesis, benefiting from its ability to catalyze reactions with high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Electropolymerization
- Conducting Polymers : Research by G. Sotzing et al. (1996) on derivatized bis(pyrrol-2-yl) arylenes suggests that compounds structurally related to this compound could be valuable in creating conducting polymers. These polymers can be used in electronic applications due to their low oxidation potentials and stable conducting forms (G. Sotzing et al., 1996).
Chemosensors and Fluorescence
Metal Ion Detection : A study by Prajkta Gosavi-Mirkute et al. (2017) discusses naphthalene-derived compounds as chemosensors for transition metal ions. Given the structural similarity, this compound could potentially be utilized in developing sensors for metal ions, with applications in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).
Fluorescent Chemosensors : The work by Kaitian Wu et al. (2014) on a naphthalene-based Schiff base for zinc ion detection in aqueous solutions indicates that similar naphthalene derivatives, like this compound, could serve as fluorescent chemosensors. This application is valuable for selective metal ion detection in various environmental and biological contexts (Kaitian Wu et al., 2014).
Pharmacological Research
- Anticancer and Antidepressant Properties : A study by M. Sadia et al. (2021) on Schiff base ligands related to naphthalene compounds demonstrates potential anticancer and antidepressant activities. This suggests that derivatives like this compound might have applications in developing novel therapeutic agents (M. Sadia et al., 2021).
Electronic Applications
- Organic Light-Emitting Diodes (OLEDs) : Research by Hyoung-Yun Oh et al. (2009) on pyrene-based electron transport materials indicates that naphthalene derivatives could play a role in enhancing the efficiency of OLEDs. Compounds like this compound might contribute to the development of more efficient and stable electronic devices (Hyoung-Yun Oh et al., 2009).
作用機序
While the specific mechanism of action for 2-(Naphthalen-1-ylmethyl)pyrrolidine hydrochloride is not available, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure, ensure proper handling and storage, and procedures to follow in case of accidental contact or ingestion .
特性
IUPAC Name |
2-(naphthalen-1-ylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-3,5-7,9,14,16H,4,8,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLQNGIPMHTOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)
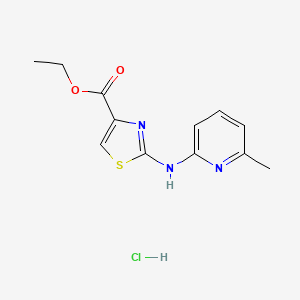
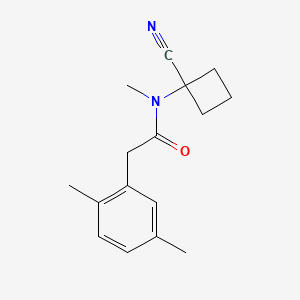
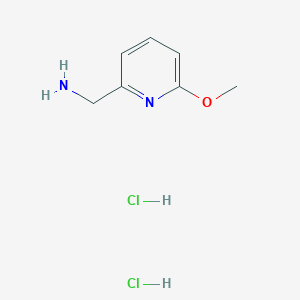

![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)
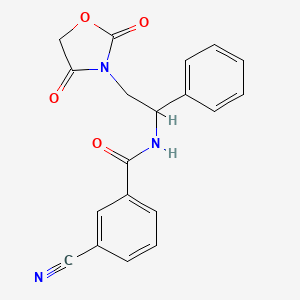

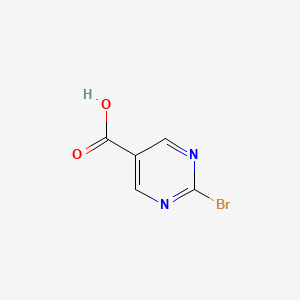
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)
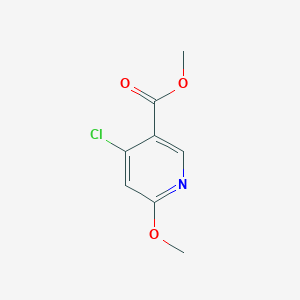

![1-(4-Bromophenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2537271.png)
![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)